molecular formula C23H27ClN2O6 B2572408 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate CAS No. 1396878-68-4

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate

Cat. No.: B2572408
CAS No.: 1396878-68-4
M. Wt: 462.93
InChI Key: ZLQRXVBJPYAGAW-UHFFFAOYSA-N
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Description

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate is a chemical compound with noteworthy properties and applications, specifically in pharmaceutical and biochemical fields. The compound comprises a piperidine ring, a phenylacetamide moiety, and a chlorobenzyl group, offering unique chemical and pharmacological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the intermediate compounds. One of the common routes includes the alkylation of piperidine with chlorobenzyl chloride, followed by a reaction with an acetamide derivative under controlled conditions. Key reagents include:

  • Chlorobenzyl chloride

  • Piperidine

  • Acetamide

Industrial Production Methods: Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common methods include:

  • Batch reactors: for initial stages of synthesis.

  • Continuous flow reactors: to enhance reaction efficiency and consistency.

  • Stringent temperature and pressure control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions, including:

  • Oxidation: Employing agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents such as lithium aluminium hydride.

  • Substitution: Nucleophilic substitution reactions often occur due to the presence of the chlorobenzyl group.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Solvents: Dichloromethane, acetonitrile.

Major Products: The main products of these reactions include various intermediates that lead to the final compound. Oxidation typically yields hydroxylated products, while reduction focuses on removing oxygen functionalities.

Scientific Research Applications

Chemistry: The compound serves as a building block in organic synthesis, aiding in the development of more complex molecules.

Biology: It is utilized in biochemical assays to study enzyme interactions and receptor binding.

Medicine: In pharmaceutical research, it is explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Used in the formulation of specialty chemicals for various applications, including agrochemicals and polymers.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The piperidine ring plays a crucial role in receptor binding, while the phenylacetamide moiety contributes to its activity profile. Key pathways involved include:

  • Signal transduction pathways

  • Metabolic pathways: that regulate biological processes

Comparison with Similar Compounds

  • 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide

  • 2-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide

  • 2-(4-(((4-iodobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide

Uniqueness: The chlorobenzyl group distinguishes it from its analogs, providing specific electronic properties and receptor binding affinities that influence its biological activity.

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate . Anything else you'd like to delve into?

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-phenylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2.C2H2O4/c22-19-8-6-17(7-9-19)15-26-16-18-10-12-24(13-11-18)14-21(25)23-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQRXVBJPYAGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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